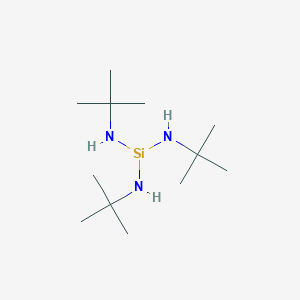

N,N',N''-Tri-tert-butylsilanetriamine

Description

Contextualization within Organosilicon and Amine Chemistry

N,N',N''-Tri-tert-butylsilanetriamine is a member of the aminosilane (B1250345) class of organosilicon compounds. americanelements.comsigmaaldrich.com These molecules are characterized by the presence of at least one silicon-nitrogen (Si-N) bond. The chemistry of aminosilanes is a rich field that bridges the gap between inorganic silicon chemistry and organic amine chemistry. The Si-N bond is polar and reactive, making aminosilanes valuable intermediates and reagents in chemical synthesis. sigmaaldrich.com

The presence of the three tert-butylamino groups significantly influences the compound's reactivity. The tert-butyl groups are bulky and create steric hindrance around the silicon center. This steric shielding can stabilize the molecule and influence its reaction pathways, often favoring specific outcomes and preventing unwanted side reactions. This makes sterically hindered aminosilanes like this compound distinct from less hindered counterparts such as tris(dimethylamino)silane (B81438) (TDMAS). sigmaaldrich.com

Fundamental Research Significance of Sterically Hindered Silanetriamines

The fundamental research significance of sterically hindered silanetriamines, such as this compound, lies in their utility as single-source precursors for the deposition of high-purity thin films. google.comsigmaaldrich.com The bulky tert-butylamino ligands are effective leaving groups during chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. americanelements.com This clean decomposition is crucial for minimizing carbon contamination in the resulting films, a critical requirement in the manufacturing of microelectronics. sigmaaldrich.comacs.org

Research into related compounds like bis(tert-butylamino)silane (BTBAS) has shown that the steric hindrance provided by the tert-butyl groups can lead to the deposition of dense, high-quality silicon nitride (Si₃N₄) films at lower temperatures compared to traditional precursors like chlorosilanes. sigmaaldrich.comacs.org These films exhibit excellent properties, including low wet etch rates, which are desirable for applications such as gate spacers in transistors. acs.org The study of this compound and similar compounds contributes to a deeper understanding of how precursor molecular structure influences the properties of the deposited materials.

Historical Development and Emerging Research Areas Pertaining to the Compound

The development of aminosilane precursors has been driven by the needs of the semiconductor industry for improved methods of depositing silicon-containing films. google.com Historically, chlorosilanes were the primary precursors for silicon nitride deposition, but these processes often required high temperatures and could lead to chlorine contamination in the films. google.com This led to the exploration of alternative, chlorine-free precursors like aminosilanes.

The synthesis of aminosilanes is typically achieved through the reaction of a chlorosilane with an amine. google.com For this compound, this would involve the reaction of a suitable chlorosilane with tert-butylamine (B42293).

Emerging research continues to focus on the design of novel aminosilane precursors for ALD and CVD to meet the demands of next-generation electronic devices. sigmaaldrich.com While much of the published research has focused on bis(tert-butylamino)silane, the principles and applications are extendable to this compound. Future research may explore the use of this and other sterically hindered silanetriamines for the deposition of other silicon-based materials, such as silicon carbonitrides (SiCN) and silicon oxynitrides (SiON), or for applications beyond microelectronics, potentially in areas like protective coatings and advanced ceramics. The development of precursors that enable lower deposition temperatures and provide precise control over film properties remains a key area of investigation. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 205503-61-3 | sigmaaldrich.comresearchgate.net |

| Molecular Formula | C₁₂H₃₁N₃Si | sigmaaldrich.comresearchgate.net |

| Molecular Weight | 245.48 g/mol | sigmaaldrich.comresearchgate.net |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 76-80 °C at 0.3 mmHg | researchgate.net |

| Density | 0.827 g/mL at 25 °C | researchgate.net |

| Refractive Index | n20/D 1.4289 | researchgate.net |

| Flash Point | 53.9 °C (closed cup) | sigmaaldrich.com |

Synonyms and Identifiers

| Identifier Type | Identifier | Reference |

| Synonym | Tris(tert-butylamino)silane | researchgate.net |

| MDL Number | MFCD02683517 | sigmaaldrich.comresearchgate.net |

| PubChem Substance ID | 24871121 | sigmaaldrich.comresearchgate.net |

| InChI | 1S/C12H31N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-16H,1-9H3 | sigmaaldrich.comresearchgate.net |

| InChI Key | UGJHADISJBNSFP-UHFFFAOYSA-N | sigmaaldrich.comresearchgate.net |

| SMILES | CC(C)(C)NSiHNC(C)(C)C | sigmaaldrich.comresearchgate.net |

Properties

InChI |

InChI=1S/C12H30N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-15H,1-9H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFNBHQPKWSWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](NC(C)(C)C)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N,n ,n Tri Tert Butylsilanetriamine

Established Synthetic Pathways for N,N',N''-Tri-tert-butylsilanetriamine

The primary and most established method for the synthesis of this compound involves the formation of silicon-nitrogen bonds through aminolysis reactions.

Aminolysis Reactions for Silicon-Nitrogen Bond Formation

The most direct route to this compound is the reaction of a suitable silicon halide precursor with an excess of tert-butylamine (B42293). The most common precursor for this reaction is trichlorosilane (B8805176) (HSiCl₃). The aminolysis reaction proceeds by the nucleophilic substitution of the chlorine atoms on the silicon center by the amino group of tert-butylamine.

An excess of the amine is crucial as it not only acts as the nucleophile but also serves as a base to neutralize the hydrogen chloride byproduct, forming the corresponding ammonium (B1175870) salt. The bulky tert-butyl groups on the amine necessitate careful control of reaction conditions to achieve complete substitution.

A related approach involves the aminolysis of silicon tetrachloride (SiCl₄). However, this would lead to the formation of tetrakis(tert-butylamino)silane. To obtain the desired this compound, a subsequent controlled reaction would be necessary, making the use of trichlorosilane a more direct pathway.

Optimization of Reaction Conditions and Yields in Silanetriamine Synthesis

The synthesis of silanetriamines is often hampered by side reactions, such as the formation of partially substituted products or silazane polymers. Therefore, optimization of reaction conditions is critical to maximize the yield and purity of the desired product.

Key parameters that influence the outcome of the synthesis include:

Stoichiometry of Reactants: A significant excess of tert-butylamine is generally employed to drive the reaction to completion and to effectively scavenge the HCl produced.

Solvent: The choice of solvent is important. Non-polar, aprotic solvents such as hexane, toluene, or diethyl ether are commonly used to facilitate the reaction and the precipitation of the ammonium salt byproduct. The use of a solvent also helps to control the reaction temperature.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and to minimize the formation of byproducts.

Reaction Time: The reaction time can vary depending on the scale and specific conditions, but it is often stirred for several hours to ensure complete conversion.

Purification: After the reaction is complete, the ammonium salt byproduct is removed by filtration. The solvent and any excess amine are then removed under reduced pressure. The crude product is often purified by distillation under high vacuum to obtain the pure this compound.

| Parameter | Condition | Rationale |

| Silicon Precursor | Trichlorosilane (HSiCl₃) | Provides the Si-H bond and three reactive sites for amination. |

| Amine | tert-Butylamine ((CH₃)₃CNH₂) | Acts as both nucleophile and HCl scavenger. |

| Stoichiometry | Excess tert-Butylamine | Drives the reaction to completion and neutralizes HCl byproduct. |

| Solvent | Anhydrous, non-polar aprotic (e.g., hexane, toluene) | Provides a reaction medium and aids in byproduct precipitation. |

| Temperature | Low to ambient (0 °C to 25 °C) | Controls exothermicity and minimizes side reactions. |

| Purification | Filtration followed by vacuum distillation | Removes ammonium salt and isolates the pure product. |

Novel Approaches to the Synthesis of this compound Derivatives

Recent research has focused on developing novel synthetic methods to create derivatives of silanetriamines, allowing for the fine-tuning of their properties for specific applications.

Functionalization Strategies on the Amine Moieties

While direct functionalization of the N-H bonds in this compound after its synthesis is challenging due to steric hindrance, derivatization can be achieved by using pre-functionalized amines in the initial synthesis. For example, reacting trichlorosilane with a monosubstituted tert-butylamine derivative could introduce functional groups onto the amine moieties.

Another approach involves deprotonation of the N-H bonds using a strong base, such as an organolithium reagent, to form a reactive silylamide intermediate. This intermediate can then be reacted with various electrophiles to introduce functional groups. However, the steric bulk of the tert-butyl groups makes this approach synthetically demanding.

Controlled Substitution at the Silicon Center

The Si-H bond in this compound provides a reactive site for further functionalization at the silicon center. This allows for the synthesis of a variety of derivatives with tailored electronic and steric properties.

One common reaction is hydrosilylation, where the Si-H bond adds across a double or triple bond in the presence of a catalyst. This can be used to attach a wide range of organic functionalities to the silicon atom.

Another strategy is dehydrocoupling, where the Si-H bond reacts with an O-H or N-H bond, releasing hydrogen gas and forming a new Si-O or Si-N bond. This method can be used to link the silanetriamine to other molecules or surfaces.

This compound as a Precursor in Advanced Materials Science

The unique structure of this compound, with its high nitrogen content and volatile nature, makes it an attractive single-source precursor for the deposition of silicon-based thin films.

Specifically, it has been investigated as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (Si₃N₄) films. sigmaaldrich.comresearchgate.net Silicon nitride is a crucial material in the microelectronics industry, used as a dielectric layer, a passivation layer, and an etch stop.

The use of a single-source precursor like this compound offers several advantages over traditional dual-source methods (e.g., using silane (B1218182) and ammonia). These include:

Lower Deposition Temperatures: The pre-existing Si-N bonds in the precursor can lead to lower decomposition temperatures, which is beneficial for temperature-sensitive substrates.

Improved Film Purity: The absence of chlorine in the precursor eliminates the potential for chlorine contamination in the final film.

Better Stoichiometry Control: The fixed Si:N ratio in the precursor can lead to more uniform and stoichiometric films.

Role in Sol-Gel Processes for Oxide Material Synthesis (e.g., TiO₂)

This compound and related aminosilanes play a crucial role as surface modifying agents in the sol-gel synthesis of oxide materials like titanium dioxide (TiO₂). bitalux.eunih.govnih.gov In a typical sol-gel process for preparing TiO₂, a titanium alkoxide precursor, such as titanium isopropoxide, is hydrolyzed and condensed to form a titania network. google.com The addition of this compound to the sol-gel system allows for the in-situ functionalization of the forming TiO₂ nanoparticles. bitalux.eunih.govnih.gov

The primary role of the aminosilane (B1250345) is to react with the surface hydroxyl groups of the TiO₂ nanoparticles. This reaction forms stable Ti-O-Si linkages, effectively grafting the silane molecule onto the nanoparticle surface. cambridge.org The bulky tert-butylamino groups then cover the surface, which can have several significant effects on the final material:

Control of Particle Growth and Morphology: The surface functionalization can control the growth and aggregation of the TiO₂ nanoparticles, leading to more uniform particle sizes and, in some cases, anisotropic growth to form nanorods. bitalux.eunih.govnih.gov

Suppression of Phase Transformation: The presence of a silica-based coating derived from the aminosilane can inhibit the temperature-induced phase transformation of anatase TiO₂ to the less photoactive rutile phase during calcination. nih.gov

Modification of Surface Properties: The organic groups introduced by the aminosilane can alter the surface properties of the TiO₂ from hydrophilic to hydrophobic, which is crucial for their dispersion in non-polar solvents and polymer matrices. bitalux.eunih.govnih.gov

Enhanced Dispersibility: By modifying the surface chemistry, aminosilane functionalization improves the dispersibility of TiO₂ nanoparticles in various media, preventing agglomeration and leading to more stable colloidal suspensions.

The hydrolysis of the aminosilane itself, although less reactive than alkoxysilanes, can contribute to the formation of a thin silica (B1680970) or silicon oxynitride layer on the TiO₂ surface, further modifying its properties.

Development of Silanetriamine-Derived Thin Films for Functional Applications

This compound and its analogues, such as bis(tert-butylamino)silane (BTBAS), are important precursors for the deposition of thin films, particularly silicon nitride (Si₃N₄) and silicon oxynitride (SiOₓNᵧ), through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. ereztech.commdpi.com These films have critical applications in the microelectronics industry as dielectric layers, passivation coatings, and etch-stop layers. sigmaaldrich.comnih.gov

The use of aminosilanes like this compound offers several advantages over traditional precursors like dichlorosilane (B8785471) and ammonia (B1221849):

Lower Deposition Temperatures: Aminosilane precursors allow for the deposition of high-quality silicon nitride films at significantly lower temperatures (typically below 600°C), which is crucial for temperature-sensitive device structures. ereztech.com

Chlorine-Free Process: As these precursors are chlorine-free, they eliminate the formation of ammonium chloride byproducts, which can lead to particle contamination and corrosion in the deposition chamber. google.com

Control over Film Composition: By co-reacting with other precursors like ammonia or oxygen, the composition of the deposited films can be tuned to achieve desired properties.

In a typical CVD process, this compound is vaporized and introduced into a reaction chamber along with a co-reactant gas. The precursors decompose on the heated substrate surface, leading to the formation of a thin, uniform film. The bulky tert-butyl groups are eliminated during the deposition process, ideally leaving behind a film with low carbon content.

Table 2: Deposition Parameters for Aminosilane-Derived Thin Films

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Deposition Temperature | 400 - 600 °C | Affects film density, composition, and etch rate. |

| Precursor | This compound or analogous aminosilanes | Source of silicon and nitrogen. |

| Co-reactant | NH₃, N₂, O₂ | Determines the film type (Si₃N₄, SiOₓNᵧ). |

| Deposition Technique | CVD, ALD | Controls film thickness and conformality. |

Contributions to the Fabrication of Hybrid Organic-Inorganic Materials

This compound serves as a valuable building block in the creation of hybrid organic-inorganic materials, often referred to as ORMOSILs (Organically Modified Silicates). sigmaaldrich.commdpi.com These materials combine the properties of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., rigidity, thermal stability) at the molecular level. mdpi.com

The contribution of this compound to these hybrids stems from its dual functionality. The amine groups provide organic character and reactive sites for further chemical modification, while the silane moiety can undergo hydrolysis and condensation reactions to form a stable inorganic silica or siloxane network. cambridge.orgnih.gov

The fabrication of these hybrid materials often involves a sol-gel process where the aminosilane is co-condensed with other silicon-based precursors, such as tetraethoxysilane (TEOS). The aminosilane can act as a cross-linking agent, connecting organic polymeric chains through inorganic Si-O-Si linkages. This creates a true nanocomposite where the organic and inorganic phases are intimately mixed.

The tert-butyl groups in this compound introduce a degree of organic character and can influence the porosity and hydrophobicity of the final hybrid material. The amino groups can also be used to anchor other functional organic molecules, catalysts, or biologically active species within the inorganic matrix. epo.org This versatility makes aminosilane-derived hybrid materials suitable for a wide range of applications, including coatings, membranes, sensors, and biomedical devices. nih.govnih.gov

Structural Elucidation and Spectroscopic Investigation Methodologies for N,n ,n Tri Tert Butylsilanetriamine

Advanced X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For N,N',N''-Tri-tert-butylsilanetriamine, which is a liquid at room temperature with a boiling point of 76-80 °C at 0.3 mmHg, obtaining a single crystal suitable for X-ray analysis would necessitate low-temperature crystallization techniques. americanelements.comsigmaaldrich.com

Methodology: The process would involve slowly cooling a pure sample of the compound until crystallization occurs. A suitable single crystal would then be isolated, mounted on a goniometer, and cooled under a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

Expected Findings: The analysis of the diffraction data would provide a detailed molecular structure, yielding precise measurements of:

Bond Lengths: The Si-N, Si-H, N-H, N-C, and C-C bond distances. The Si-N bonds are expected to be a key feature, and their length would provide insight into the nature of the silicon-nitrogen bond.

Bond Angles: The N-Si-N, H-Si-N, and Si-N-C bond angles would define the geometry around the central silicon atom and the nitrogen atoms. The geometry at the silicon center is anticipated to be a distorted tetrahedron.

Torsional Angles: These would describe the conformation of the bulky tert-butyl groups relative to the Si-N backbone.

Intermolecular Interactions: In the solid state, the analysis would reveal any significant intermolecular forces, such as van der Waals interactions or weak hydrogen bonds involving the N-H protons, which dictate the crystal packing.

While a crystal structure for the parent compound is not publicly available, related research has utilized X-ray diffraction to characterize derivatives. For instance, the structure of lithiated tris-(tert-butylamino)silane has been determined, demonstrating the utility of this technique for understanding the structural framework of related aminosilanes. researchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Key signals would include:

A singlet for the 27 equivalent protons of the three tert-butyl groups. uni-saarland.de

A broad signal for the three N-H protons, whose chemical shift could be concentration-dependent due to hydrogen bonding.

A signal for the single Si-H proton, which may show coupling to the N-H protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would confirm the nature of the carbon framework. Expected signals are:

A signal for the nine equivalent methyl carbons of the tert-butyl groups.

A signal for the three equivalent quaternary carbons of the tert-butyl groups. rsc.org

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum is particularly informative for silicon-containing compounds. A single resonance would be expected for the central silicon atom. The chemical shift provides information about the electronic environment of the silicon nucleus, and coupling to the directly attached proton (¹J-SiH) would provide definitive evidence for the Si-H bond. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.2 | Singlet | -C(CH₃)₃ |

| ¹H | Variable (broad) | Singlet | -NH- |

| ¹H | ~4.5 - 5.0 | Singlet or Multiplet | -SiH |

| ¹³C | ~32 | Quartet (in off-resonance) | -C(CH₃)₃ |

| ¹³C | ~50 | Singlet (in off-resonance) | -C(CH₃)₃ |

| ²⁹Si | -30 to -50 | Doublet (due to ¹J-SiH) | SiH(NHR)₃ |

High-Resolution Mass Spectrometry Techniques for Molecular Characterization

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, the theoretical exact mass is 245.228725 amu for the monoisotopic mass. researchgate.net This technique is crucial for confirming the identity of the synthesized compound.

Methodology: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions from the sample. ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, or other adducts, such as [M+Na]⁺. uni.lu EI is a higher-energy technique that results in the formation of a molecular ion (M⁺·) and extensive fragmentation, which provides valuable structural information. uni-saarland.de

Expected Findings:

HRMS (ESI): Would confirm the elemental composition C₁₂H₃₁N₃Si. Predicted adducts could be observed, such as [M+H]⁺ at m/z 246.2360. uni.lu

EI-MS Fragmentation: The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from a tert-butyl group to give a stable tertiary carbocation, resulting in a peak at m/z 230.

Alpha-cleavage, involving the breaking of the C-C bond adjacent to a nitrogen atom.

Cleavage of the Si-N bond, leading to fragments corresponding to the loss of one or more tert-butylamino groups. libretexts.orgmsu.edu

Predicted Major Fragments in EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 245 | [M]⁺· | [C₁₂H₃₁N₃Si]⁺· |

| 230 | [M - CH₃]⁺ | [C₁₁H₂₈N₃Si]⁺ |

| 188 | [M - C₄H₉]⁺ | [C₈H₂₂N₃Si]⁺ |

| 172 | [M - NH(tBu)]⁺ | [C₈H₂₂N₂Si]⁺ |

| 58 | [C₄H₁₀N]⁺ | [tBu-NH₃]⁺ |

Application of Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for the compound, confirming the presence of specific functional groups. rsc.orgnih.gov

Methodology: For IR spectroscopy, a sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. For Raman spectroscopy, a sample is irradiated with a high-intensity laser, and the inelastically scattered light is analyzed.

Expected Findings: The spectra would be dominated by vibrations associated with the compound's functional groups.

N-H Stretching: A medium to sharp absorption band in the IR spectrum around 3400-3300 cm⁻¹, characteristic of secondary amines.

Si-H Stretching: A strong, sharp absorption in the IR spectrum typically found in the 2200-2100 cm⁻¹ region.

C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region, corresponding to the stretching of the C-H bonds in the tert-butyl groups.

N-H Bending: A medium absorption around 1600-1500 cm⁻¹.

C-H Bending: Characteristic bending vibrations for the methyl and tert-butyl groups would appear in the 1470-1365 cm⁻¹ range.

Si-N Stretching: These vibrations would appear in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

While specific experimental spectra for this compound are not published, analysis of related compounds like tert-butylamine (B42293) provides reference points for the expected positions of the amine and alkyl group vibrations. researchgate.net

Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| ~3350 | N-H Stretch | Medium |

| 2960-2870 | C-H Stretch (alkyl) | Strong |

| ~2150 | Si-H Stretch | Strong, Sharp |

| ~1580 | N-H Bend | Medium |

| 1470, 1365 | C-H Bend (tert-butyl) | Medium |

| 950-850 | Si-N Stretch | Medium-Strong |

Reactivity Profiles and Mechanistic Investigations of N,n ,n Tri Tert Butylsilanetriamine

Exploration of Silicon-Nitrogen Bond Reactivity

The Si-N bond is inherently polar and susceptible to cleavage by various reagents, a characteristic that is central to the chemistry of N,N',N''-Tri-tert-butylsilanetriamine. The steric hindrance provided by the three tert-butyl groups significantly modulates this reactivity, often requiring more forcing conditions compared to less substituted aminosilanes.

Hydrolysis and Condensation Mechanisms

The hydrolysis of aminosilanes is a fundamental reaction that typically leads to the formation of silanols and the corresponding amine. In the case of this compound, this process is expected to proceed in a stepwise manner, with each Si-N bond being sequentially replaced by a Si-OH bond upon reaction with water. The reaction is generally sensitive to moisture and should be conducted under anhydrous conditions to prevent unwanted side reactions. google.comereztech.com The hydrolysis product, tert-butylamine (B42293), is liberated at each step. gelest.com

The initial hydrolysis step involves the nucleophilic attack of a water molecule on the silicon center, facilitated by the protonation of the nitrogen atom. This leads to the formation of a transient intermediate which then eliminates tert-butylamine to yield a silanol (B1196071). The bulky tert-butyl groups are expected to slow down the rate of hydrolysis compared to less sterically hindered aminosilanes.

Subsequent condensation of the initially formed silanol species can lead to the formation of siloxanes. This process involves the reaction between two silanol groups to form a Si-O-Si linkage, with the elimination of a water molecule. The extent of condensation is influenced by factors such as pH, temperature, and the concentration of reactants. For sterically demanding silanols derived from this compound, the formation of complex polymeric networks may be less favorable, potentially favoring the formation of discrete oligomeric structures.

Transamination Reactions with this compound

Transamination reactions offer a pathway to modify the substituents on the silicon atom by exchanging the existing amino groups with different ones. In the context of this compound, a transamination reaction would involve reacting it with a primary or secondary amine, leading to the displacement of tert-butylamine and the formation of a new aminosilane (B1250345).

The general mechanism for the transamination of aminosilanes involves the nucleophilic attack of the incoming amine on the silicon center, followed by the departure of the original amine. The equilibrium of this reaction can often be driven by the removal of the more volatile amine. Given the significant steric bulk of the tert-butylamino groups on this compound, these transamination reactions are likely to be sterically hindered and may require elevated temperatures or the use of a catalyst to proceed efficiently. The feasibility of such reactions would also depend on the steric and electronic properties of the incoming amine. While specific studies on the transamination of this compound are not extensively documented, research on other aminosilanes suggests that this is a viable synthetic route for creating mixed aminosilanes. google.com

Mechanistic Studies of Reactions Involving the Tert-Butylamino Groups

Reactions involving the N-H bonds of the tert-butylamino groups are of particular interest. Deprotonation of these groups with a strong base would generate a highly reactive silylamide anion. This species could then act as a potent nucleophile in subsequent reactions, allowing for the introduction of a wide range of electrophiles at the nitrogen atom.

Furthermore, the tert-butyl groups themselves can influence reaction mechanisms. Their significant steric bulk can direct the approach of reagents to the silicon center and the nitrogen atoms, leading to high regioselectivity in certain reactions. Understanding these steric effects is key to predicting and controlling the outcomes of reactions involving this compound.

Derivatization Chemistry of this compound's Amine Functionalities

The presence of three reactive N-H bonds in this compound opens up numerous possibilities for derivatization. By targeting these amine functionalities, a diverse array of new molecules with tailored properties can be synthesized.

Strategies for Amine Protection (e.g., Boc-protection)

Protecting group chemistry is a fundamental tool in organic synthesis, and the amine functionalities of this compound can be protected to prevent their participation in unwanted side reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

The Boc-protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For this compound, it is conceivable that one, two, or all three of the N-H groups could be protected with Boc groups, depending on the reaction conditions and stoichiometry of the reagents. The steric hindrance around the nitrogen atoms may necessitate the use of more reactive acylation catalysts or more forcing conditions to achieve complete protection. The successful application of Boc protection would yield N-Boc protected derivatives of this compound, which could then be used in subsequent synthetic steps where the free amine functionality would be problematic. The Boc group is advantageous due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.org

Formation of Functionalized Derivatives for Specific Applications

The derivatization of the amine functionalities of this compound can lead to the creation of novel ligands for coordination chemistry, precursors for materials science, or building blocks for organic synthesis.

For instance, reaction of the N-H bonds with various electrophiles could introduce a wide range of functional groups. Acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides could lead to secondary or tertiary amines, although this may be challenging due to steric hindrance. Reaction with isocyanates would produce urea (B33335) derivatives, while reaction with sulfonyl chlorides would give sulfonamides.

The resulting functionalized derivatives of this compound would possess altered electronic and steric properties, making them suitable for a variety of applications. For example, the introduction of chelating groups could lead to new ligands capable of coordinating to metal centers. The incorporation of polymerizable groups could allow for the use of these derivatives as monomers in the synthesis of novel silicon-containing polymers.

Investigations into Radical Pathways in N-Si Bond Transformations

While research directly investigating the radical-mediated transformations of the N-Si bonds in this compound is not extensively documented, the broader field of organosilicon chemistry provides significant insights into plausible radical pathways. The transformations involving N-Si bonds can often be understood by examining analogous systems where radical intermediates have been identified and characterized. Studies on the photocatalytic synthesis of aminosilanes, for instance, offer a compelling model for how radical processes could lead to the formation or cleavage of N-Si bonds.

Recent advancements have demonstrated that the coupling of silyl (B83357) radicals with α-amino alkyl radicals presents a viable route to α-aminosilanes. nih.gov These reactions are typically initiated by a photocatalyst that, upon irradiation, can facilitate the generation of the necessary radical species. nih.gov Such processes highlight the potential for this compound to participate in similar radical-based transformations, either through the homolytic cleavage of its existing N-Si bonds or by reacting with other radical species.

A general mechanism for the photocatalytic synthesis of α-aminosilanes involves a three-component coupling of an organo(tristrimethylsilyl)silane, an alkylamine, and an aldehyde. nih.gov In this process, a silyl radical is generated through the oxidative cleavage of a Si-Si bond, assisted by a solvent like hexafluoroisopropanol (HFIP). nih.gov Concurrently, the reaction between the amine and the aldehyde forms an iminium ion, which is then reduced by the photocatalyst to an α-amino alkyl radical. nih.govnih.gov The subsequent cross-coupling of the silyl radical and the α-amino alkyl radical yields the α-aminosilane product. nih.gov

The feasibility of such radical pathways underscores the importance of considering homolytic bond cleavage and radical addition mechanisms when evaluating the reactivity of this compound. The presence of the Si-H bond in this molecule also suggests potential for radical abstraction reactions.

Detailed Research Findings from Model Systems

To illustrate the potential for radical-mediated N-Si bond transformations, the following data from a study on the visible-light-mediated three-component synthesis of α-aminosilanes is presented. In this work, various amines and aldehydes were successfully coupled with a silyl radical source to produce a diverse range of α-aminosilanes. nih.gov

Table 1: Photocatalytic Three-Component Synthesis of α-Aminosilanes with Various Amines

| Entry | Amine | Aldehyde | Product | Yield (%) |

| 1 | Morpholine (B109124) | Hydrocinnamaldehyde | 4a | 70 |

| 2 | Azetidine | Hydrocinnamaldehyde | 5b | 59 |

| 3 | Pyrrolidine | Hydrocinnamaldehyde | 5c | 88 |

| 4 | Piperidine | Hydrocinnamaldehyde | 5d | 78 |

| 5 | Azepane | Hydrocinnamaldehyde | 5e | 63 |

| 6 | Thiomorpholine | Hydrocinnamaldehyde | 5f | 72 |

| 7 | N-Boc-piperazine | Hydrocinnamaldehyde | 5g | 65 |

| 8 | N-Methylpiperazine | Hydrocinnamaldehyde | 5h | 67 |

Reaction conditions: Phenyltris(trimethylsilyl)silane (1.5 equiv), amine (1.5 equiv), aldehyde (1.0 equiv), and [Ir(dF(CF3)ppy)2(5,5′-d(CF3)bpy)]PF6 (3 mol%) in HFIP, irradiated with blue LEDs for 12 hours at room temperature. nih.gov

The data in Table 1 demonstrates that a variety of cyclic secondary amines are compatible with this radical cross-coupling reaction, affording the corresponding α-aminosilanes in good to excellent yields. nih.gov This suggests that the amino groups in a molecule like this compound could potentially undergo similar radical-mediated C-N bond forming reactions at the α-carbon if subjected to appropriate photocatalytic conditions.

Further investigations into the scope of the aldehyde component revealed that various functional groups are tolerated in this radical process.

Table 2: Photocatalytic Three-Component Synthesis of α-Aminosilanes with Various Aldehydes

| Entry | Amine | Aldehyde | Product | Yield (%) |

| 1 | Morpholine | 4-Fluorobenzaldehyde | 6a | 60 |

| 2 | Morpholine | 4-(Trifluoromethyl)benzaldehyde | 6b | 55 |

| 3 | Morpholine | 3-Methoxybenzaldehyde | 6c | 68 |

| 4 | Morpholine | 2-Naphthaldehyde | 6d | 62 |

| 5 | Morpholine | Cyclohexanecarboxaldehyde | 6e | 75 |

| 6 | Morpholine | Pivalaldehyde | 6f | 71 |

| 7 | Morpholine | Isovaleraldehyde | 6g | 65 |

Reaction conditions: Phenyltris(trimethylsilyl)silane (1.5 equiv), morpholine (1.5 equiv), aldehyde (1.0 equiv), and [Ir(dF(CF3)ppy)2(5,5′-d(CF3)bpy)]PF6 (3 mol%) in HFIP, irradiated with blue LEDs for 12 hours at room temperature. nih.gov

Coordination Chemistry and Ligand Applications of N,n ,n Tri Tert Butylsilanetriamine

N,N',N''-Tri-tert-butylsilanetriamine as a Nitrogen-Donor Ligand in Metal Complexes

This compound, with its three nitrogen atoms, is structurally poised to act as a multidentate nitrogen-donor ligand. americanelements.comnih.gov The presence of lone pairs of electrons on the nitrogen atoms allows them to coordinate to a metal center. nih.gov The bulky tert-butyl groups attached to each nitrogen atom would exert significant steric hindrance around the metal center. This steric bulk is a critical feature that often influences the coordination number of the metal, the geometry of the resulting complex, and the stability of the metal-ligand bond. uva.nl

In analogous systems with bulky amine ligands, the steric crowding can lead to the formation of complexes with lower coordination numbers than might be expected with less hindered ligands. illinois.edu This can, in turn, create coordinatively unsaturated metal centers, which are often highly reactive and catalytically active. The coordination of this compound to a metal could occur in several ways, potentially acting as a mono-, bi-, or tridentate ligand depending on the metal, its oxidation state, and the reaction conditions. The flexibility of the Si-N bonds would allow the three amino groups to arrange themselves to accommodate the electronic and steric requirements of the metal center.

Synthetic Strategies and Characterization Methodologies for Metal-Silanetriamine Complexes

Based on general synthetic routes for metal-amino and metal-silyl complexes, several strategies could be envisioned for the synthesis of metal complexes of this compound. A common method involves the reaction of the ligand with a metal halide precursor. mdpi.com In this approach, the amine groups of the silanetriamine would displace the halide ligands on the metal center. The stoichiometry of the reactants would likely play a key role in determining whether a mono-, bis-, or tris-ligated complex is formed.

Another potential synthetic route is salt metathesis, where a deprotonated form of the ligand (a silylamide) is reacted with a metal halide. This method is often employed for the synthesis of early transition metal amide complexes. illinois.edu

Characterization of any resulting metal-silanetriamine complexes would rely on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR would be crucial for elucidating the structure of the complex in solution, confirming the coordination of the ligand to the metal. bibliotekanauki.plsemanticscholar.org

Infrared (IR) Spectroscopy: Changes in the N-H and Si-H stretching frequencies upon coordination would provide evidence of ligand binding. bibliotekanauki.plsemanticscholar.org

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. bibliotekanauki.plmdpi.com

Elemental Analysis: This would be used to confirm the empirical formula of the synthesized complexes. semanticscholar.org

Catalytic Applications of this compound-Derived Complexes

While specific catalytic data for complexes of this compound is not available, we can hypothesize potential applications based on the behavior of analogous systems. The combination of a silicon-containing backbone and sterically demanding nitrogen donors suggests potential utility in various catalytic transformations.

Investigations in Homogeneous Catalysis

In homogeneous catalysis, metal complexes act as catalysts in the same phase as the reactants. The bulky nature of the this compound ligand could be advantageous in several catalytic reactions.

Hydrogenation and Hydrosilylation: The steric bulk of ligands is known to influence the selectivity and activity of metal catalysts in hydrogenation and hydrosilylation reactions. Current time information in Detroit, MI, US.nih.gov Complexes of this compound could potentially catalyze the reduction of unsaturated bonds in organic molecules. For instance, in the hydrosilylation of alkenes, the ligand's steric profile could direct the regioselectivity of the Si-H bond addition. Current time information in Detroit, MI, US.nih.gov

Polymerization: The steric and electronic properties of ligands play a critical role in olefin polymerization catalysis. Bulky ligands can influence the molecular weight and microstructure of the resulting polymer. It is conceivable that metal complexes of this silanetriamine could be investigated as catalysts for ethylene (B1197577) or propylene (B89431) polymerization.

Table 1: Potential Homogeneous Catalytic Applications and Relevant Analogous Systems

| Catalytic Reaction | Potential Substrates | Analogous Ligand/Catalyst Systems |

| Hydrogenation | Alkenes, Ketones, Imines | Metal complexes with bulky phosphine (B1218219) or N-heterocyclic carbene ligands. bibliotekanauki.plmdpi.com |

| Hydrosilylation | Alkenes, Alkynes, Carbonyls | Iron and cobalt complexes with pincer ligands; Copper complexes with N-heterocyclic carbenes. Current time information in Detroit, MI, US.sigmaaldrich.com |

| Polymerization | Ethylene, Propylene | Group 4 metal complexes with bulky amido or cyclopentadienyl (B1206354) ligands. |

Exploration in Heterogeneous Catalysis Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. Metal complexes can be immobilized on solid supports to create heterogeneous catalysts.

This compound or its metal complexes could potentially be anchored to a solid support, such as silica (B1680970) or alumina. The silane (B1218182) functionality could provide a reactive handle for grafting onto the surface of an oxide support. The resulting supported catalyst would combine the well-defined active sites of a molecular complex with the practical advantages of a heterogeneous system. Such materials could be explored in continuous flow reactors for various organic transformations. For example, related aminosilanes are used as precursors for thin film deposition, indicating a propensity to interact with surfaces. illinois.edu

Table 2: Potential Heterogeneous Catalysis Strategies

| Immobilization Strategy | Support Material | Potential Catalytic Application |

| Covalent Grafting | Silica, Alumina | Continuous flow hydrogenation or hydrosilylation. |

| Precursor for Supported Nanoparticles | Mesoporous Silica | Formation of well-dispersed metal nanoparticles for various catalytic reductions. |

Computational and Theoretical Studies on N,n ,n Tri Tert Butylsilanetriamine

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. While specific DFT studies on N,N',N''-Tri-tert-butylsilanetriamine are not extensively documented in publicly available literature, we can extrapolate expected findings based on studies of related aminosilanes and the fundamental principles of electronic structure theory.

DFT calculations would be instrumental in determining the optimized geometry of the molecule, including key bond lengths and angles. The significant steric hindrance imposed by the three tert-butyl groups is expected to cause notable distortions from an idealized tetrahedral geometry around the silicon atom and trigonal planar or pyramidal geometries around the nitrogen atoms.

A primary focus of DFT studies would be the nature of the silicon-nitrogen (Si-N) bond. The bonding in aminosilanes is characterized by a combination of a σ-bond and potential pπ-dπ interactions, where the nitrogen lone pair can donate electron density into vacant d-orbitals of the silicon atom. However, the bulky tert-butyl substituents are likely to enforce a more pyramidal geometry at the nitrogen atoms, which would reduce the orbital overlap necessary for significant π-bonding. This would result in longer and weaker Si-N bonds compared to less sterically hindered aminosilanes.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would be employed to quantify the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO). The HOMO is expected to be localized primarily on the nitrogen lone pairs, indicating their role as the primary sites for electrophilic attack. The LUMO is likely to be associated with the Si-H or Si-N antibonding orbitals, suggesting pathways for nucleophilic attack at the silicon center.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Commentary |

| Si-N Bond Length | 1.75 - 1.80 Å | Expected to be elongated due to steric repulsion between tert-butyl groups. |

| Si-H Bond Length | 1.48 - 1.52 Å | Typical for a silane (B1218182). |

| N-Si-N Bond Angle | < 109.5° | Compressed due to the bulky substituents forcing the N atoms closer. |

| Si-N-C Bond Angle | > 120° | Likely widened to accommodate the steric bulk of the tert-butyl groups. |

| C-N-C Bond Angle | ~109.5° | Standard for a tetrahedral carbon in a tert-butyl group. |

Note: The values in this table are hypothetical and serve as scientifically reasonable predictions in the absence of published computational data for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational preferences and behavior in a solution environment.

Due to the three Si-N single bonds, the tert-butylamino groups can rotate. However, the immense steric bulk of the tert-butyl groups will severely restrict this rotation, leading to a limited number of stable conformations. MD simulations would be able to explore the potential energy surface associated with these rotations and identify the low-energy conformers. It is anticipated that the molecule will adopt a conformation that maximizes the distance between the bulky tert-butyl groups, likely resulting in a "propeller-like" arrangement.

When solvated, the behavior of this compound would be influenced by its interactions with solvent molecules. In non-polar solvents, the molecule is expected to be readily soluble. In polar or protic solvents, the nitrogen atoms can act as hydrogen bond acceptors. MD simulations can model these interactions explicitly, providing insights into the solvation structure and its effect on the conformational equilibrium of the aminosilane (B1250345). For instance, in a protic solvent, hydrogen bonding to the nitrogen atoms could influence the pyramidalization at the nitrogen centers and potentially affect the Si-N bond characteristics.

Table 2: Predicted Conformational Energy Profile of this compound from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (H-Si-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Staggered (Propeller) | ~60°, 180°, -60° | 0.0 | > 95% |

| Eclipsed | ~0°, 120°, -120° | > 5.0 | < 5% |

Note: This table presents a simplified, hypothetical energy profile for illustrative purposes, based on the expected steric hindrance in the molecule.

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate steps of a chemical reaction. For this compound, computational studies can elucidate the mechanisms of its characteristic reactions, such as hydrolysis, alcoholysis, and transamination. These calculations involve locating the transition states that connect reactants to products and determining the associated activation energies.

The hydrolysis of this compound to form silanetriol and tert-butylamine (B42293) is a key reaction. A computational study would likely investigate a mechanism involving the coordination of a water molecule to the silicon center, followed by proton transfer to one of the nitrogen atoms, leading to the departure of tert-butylamine. The bulky tert-butyl groups would sterically hinder the approach of water, leading to a higher activation barrier compared to less substituted aminosilanes. It is plausible that the reaction could be catalyzed by a second water molecule acting as a proton shuttle.

Similarly, the mechanism of its use as a precursor in deposition processes, such as atomic layer deposition (ALD), could be explored. Computational models can simulate the surface reactions, for example, with hydroxylated surfaces, to understand the initial chemisorption and subsequent ligand exchange reactions. Such studies would be crucial for optimizing deposition conditions and understanding the formation of silicon-based thin films.

Prediction of Reactivity and Stability Profiles Based on Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, can be used to predict the reactivity and stability of this compound. Various reactivity descriptors derived from these calculations can provide a quantitative measure of its chemical behavior.

The stability of the molecule is largely dictated by the steric protection afforded by the tert-butyl groups. These bulky groups shield the reactive Si-H and Si-N bonds from attack, contributing to its thermal stability. However, this steric hindrance also governs its reactivity.

Reactivity indices such as the Fukui function can be calculated to predict the most reactive sites in the molecule for nucleophilic and electrophilic attack. As mentioned earlier, the nitrogen atoms are expected to be the primary sites for electrophilic attack. The silicon atom, being electron-deficient, is the most likely site for nucleophilic attack, although this is sterically hindered.

The bond dissociation energies (BDEs) of the Si-H and Si-N bonds can also be computed to assess the molecule's stability. The Si-H bond is expected to be the weakest bond, making it susceptible to homolytic cleavage under certain conditions, potentially leading to radical-mediated reactions. The Si-N bonds, while polar, are also expected to have significant bond strength.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -6.0 to -7.0 eV | Indicates susceptibility to oxidation and electrophilic attack at nitrogen. |

| LUMO Energy | +1.0 to +2.0 eV | Suggests a propensity for reduction and nucleophilic attack at silicon. |

| Si-H Bond Dissociation Energy | 85 - 95 kcal/mol | Relatively weak bond, potential for radical reactions. |

| Si-N Bond Dissociation Energy | 95 - 105 kcal/mol | Stronger than Si-H, but still a reactive site. |

Emerging Applications and Future Research Directions

Potential in Advanced Functional Materials and Nanotechnology

The primary area of interest for N,N',N''-Tri-tert-butylsilanetriamine is as a precursor for the deposition of silicon-based thin films, particularly silicon nitride (SiNₓ). These films are critical components in the microelectronics industry, serving as dielectric layers, diffusion barriers, and encapsulation layers. nih.govmdpi.com The compound belongs to the class of aminosilane (B1250345) precursors, which are favored for being chlorine-free and highly reactive, enabling the growth of high-quality films at lower temperatures than traditional precursors like chlorosilanes. nih.govsigmaaldrich.com

This compound is particularly suited for processes like Plasma-Enhanced Atomic Layer Deposition (PEALD). PEALD is a technique that allows for the deposition of ultrathin films with atomic-scale precision, which is crucial for the fabrication of modern nanoelectronics. nih.govskku.edu While specific research on this compound is emerging, extensive studies on closely related aminosilane precursors, such as bis(tert-butylamino)silane (BTBAS), provide insight into its potential. For instance, SiNₓ films grown using BTBAS and a nitrogen plasma have demonstrated high quality, with properties comparable to those of films deposited at much higher temperatures via Low-Pressure Chemical Vapor Deposition (LPCVD). nih.govacs.org

Research on BTBAS has shown that film properties like density and wet etch rate are highly dependent on deposition temperature. nih.govresearchgate.netsigmaaldrich.com Films deposited at 400°C and above exhibit low wet etch rates, a critical characteristic for patterning in microchip manufacturing. nih.govacs.org At 500°C, the deposited SiNₓ can achieve a composition close to the stoichiometric Si₃N₄, with a high mass density and a refractive index of approximately 1.96. nih.gov However, a comparative study of aminosilane precursors indicated that tris-aminosilanes may exhibit lower deposition rates and a higher degree of ligand-related impurities in the resulting films compared to bis-aminosilanes, especially at lower temperatures. researchgate.net This suggests that while this compound is a viable precursor, process optimization is key to achieving high-purity materials.

The bulky tert-butyl groups on the amine ligands are expected to influence the surface reactions during deposition, potentially affecting the conformality and properties of the resulting nanomaterials. The use of such precursors is crucial for creating the nanostructured components found in advanced logic and memory devices. sigmaaldrich.com

Table 1: Properties of Silicon Nitride Films from a Related Aminosilane Precursor (BTBAS) via PEALD This table is based on data for bis(tert-butylamino)silane (BTBAS) and serves as an illustrative example of the typical properties achievable with aminosilane precursors.

| Deposition Temperature (°C) | N/Si Ratio | Mass Density (g/cm³) | Refractive Index | Wet Etch Rate (nm/min) in dilute HF |

| 300-500 | ~1.4 | ~2.9 | ~1.96 | Low (~1) at ≥400°C |

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry emphasize the reduction of hazardous substances, energy consumption, and waste. researchgate.net The use of this compound as a deposition precursor aligns with some of these principles, primarily through enabling lower process temperatures. Traditional CVD methods for silicon nitride often require temperatures exceeding 700°C. nih.gov In contrast, PEALD processes using aminosilane precursors can operate at temperatures as low as 300-400°C, and in some cases even lower, which significantly reduces the thermal budget of device fabrication. sigmaaldrich.comsigmaaldrich.com This is particularly important for creating complex, multi-layered devices where temperature-sensitive components are already present. researchgate.net

Furthermore, this compound is a chlorine-free precursor. This is a significant advantage over chlorosilane precursors like dichlorosilane (B8785471) or hexachlorodisilane, which can lead to corrosive byproducts (e.g., HCl) and potential chlorine contamination in the deposited films and processing equipment. nih.govnih.govsigmaaldrich.com Avoiding such corrosive and hazardous materials contributes to a safer and more sustainable manufacturing process.

Future research could focus on developing synthetic routes to this compound itself that are more sustainable, for example, by using catalytic methods that avoid stoichiometric reagents and minimize solvent use. While many catalyst-free reactions are being explored in green chemistry, such as certain protections of amines in water, their application to the synthesis of specialized organosilicon compounds is an area ripe for innovation. nih.govresearchgate.net The development of a "Green CVD" philosophy aims to improve the utilization efficiency of precursors, as often a large fraction of the precursor gas flows through the reactor unreacted, representing wasted material and energy. researchgate.net

Theoretical Advancements in Organosilicon and Silicon-Nitrogen Chemistry

Computational studies, particularly those using density functional theory (DFT), are providing deep insights into the reaction mechanisms of aminosilane precursors at the atomic level. nih.gov These theoretical investigations are crucial for understanding how the molecular structure of a precursor like this compound influences its performance in ALD processes.

Theoretical models help in estimating the "ALD window," which is the range of temperatures where ideal self-limiting growth occurs. rsc.org By comparing different mono-, bis-, and tris-aminosilanes, researchers can rationally design new precursors with wider ALD windows and higher deposition rates for low-temperature applications. rsc.orgrsc.org These computational approaches allow for the screening of a wide variety of potential Si-containing precursors before undertaking expensive and time-consuming experimental synthesis and testing. arxiv.org

Interdisciplinary Research Opportunities for this compound

While the primary application of this compound is in materials science for microelectronics, its chemical nature suggests potential in other interdisciplinary fields. Organosilicon compounds are finding increasing use in diverse areas, from medicine to synthetic biology. wikipedia.orgnih.govmdpi.com

One potential area is in catalysis. The silicon-nitrogen bonds in this compound could be utilized in the synthesis of novel catalysts. For example, it could serve as a bulky ligand scaffold for a metal center or be used to prepare silicon nitride as a catalyst support, a material known for its high thermal and chemical stability. dtic.mil

In synthetic organic chemistry, the compound could be explored as a specialized reagent. The tert-butylamino groups could act as a source of "t-BuNH⁻" in a protected or slow-release fashion, or the entire molecule could be used to introduce a silicon-nitrogen moiety into more complex organic structures. The synthesis of N-heterocycles is a vast field where novel reagents are always in demand. chemscene.com

Furthermore, the intersection of organosilicon chemistry and life sciences is an expanding frontier. nih.gov While direct biological applications of a reactive precursor like this compound are unlikely, it could be used to modify the surfaces of biomaterials or silicon-based sensors to improve their biocompatibility or to immobilize biological molecules. The creation of organosilicon compounds with specific biological activities is a growing field, and versatile building blocks are essential for this research. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N',N''-Tri-tert-butylsilanetriamine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves the reaction of silicon tetrachloride with tert-butylamine in a controlled stoichiometric ratio under inert conditions (e.g., nitrogen or argon). Solvents such as toluene or hexane are used to facilitate the reaction, followed by distillation or recrystallization for purification . Key parameters to optimize include temperature (often maintained at 0–5°C to prevent side reactions), molar ratios (3:1 tert-butylamine:SiCl₄), and reaction time (12–24 hours). Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the absence of unreacted starting materials and byproducts like HCl adducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is sensitive to moisture and oxygen. Storage should be in airtight containers under inert gas (argon or nitrogen) at temperatures below 4°C. Handling requires a glovebox or Schlenk line to prevent hydrolysis, which can generate hazardous byproducts (e.g., silanols or ammonia). Safety protocols from analogous silane compounds recommend using dry, aprotic solvents (e.g., THF, hexane) during experimental workflows .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including Si-N bond dissociation energies and Lewis acidity. For example, the tert-butyl groups’ steric bulk may hinder coordination to metal centers, which can be quantified via Hirshfeld charge analysis. Researchers should compare computed parameters (e.g., HOMO/LUMO energies) with experimental catalytic performance in cross-coupling or polymerization reactions .

Q. What are the decomposition pathways of this compound under thermal stress, and how can side products be mitigated?

- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (~150–200°C). Major pathways include:

- Hydrolysis : Forms tert-butylamine and silicic acid. Mitigated by rigorous drying of solvents.

- Pyrolysis : Generates volatile silanes (e.g., SiH₄) and tert-butyl radicals. Use of radical scavengers (e.g., BHT) suppresses unwanted chain reactions .

- Data Table :

| Condition | Products | Mitigation Strategy |

|---|---|---|

| Moisture | NH₃, SiO₂ | Dry solvents, inert atmosphere |

| Heat >200°C | SiH₄, C₄H₉• | Add BHT (0.1–1 wt%) |

Q. How do steric effects from tert-butyl groups influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : The bulky tert-butyl groups restrict access to the silicon center, limiting its ability to act as a Lewis acid or ligand. Comparative studies with less hindered analogs (e.g., N,N',N''-trimethylsilanetriamine) show higher catalytic activity in metal-mediated reactions. Researchers can use X-ray crystallography to analyze metal-silicon adducts and quantify steric parameters (e.g., Tolman cone angles) .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in literature (e.g., catalytic efficiency or decomposition rates) often arise from variations in purity, handling, or analytical methods. To address this:

- Reproducibility Protocol : Standardize synthesis/purification steps and share raw data (NMR, TGA traces).

- Collaborative Studies : Cross-validate results with independent labs using identical batches.

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or synchrotron XRD to detect trace impurities or polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.